Methyl 3-hydroxytetradecanoate

Overview

Description

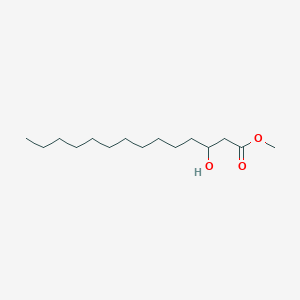

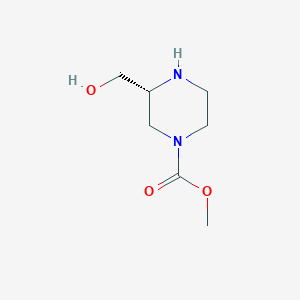

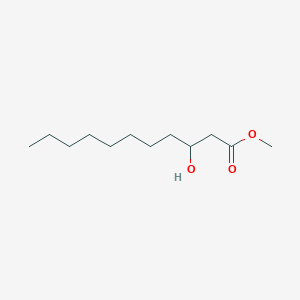

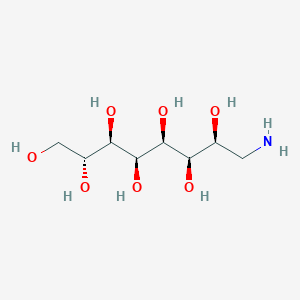

Methyl 3-hydroxytetradecanoate, also known as methyl 3-hydroxy myristate, is an organic compound with the molecular formula C15H30O3 and a molecular weight of 258.3969 g/mol It is a methyl ester derivative of 3-hydroxytetradecanoic acid, a fatty acid commonly found in various natural sources

Mechanism of Action

- Methyl 3-hydroxytetradecanoate is a compound with the chemical formula C15H30O3 and a molecular weight of approximately 258.4 g/mol .

- Its primary targets are not extensively studied, but it has been identified as a quorum-sensing signal molecule (quormone) that regulates the virulence of Ralstonia solanacearum . Quorum sensing plays a crucial role in bacterial communication and coordination.

Target of Action

Biochemical Analysis

Biochemical Properties

Methyl 3-hydroxytetradecanoate has been used in studies to determine its antioxidant, antielastase, and antiurease activities . The compound interacts with enzymes such as porcine pancreas lipase during its synthesis . The nature of these interactions involves the catalysis of hydrolysis of the racemic compound .

Cellular Effects

It is known that the compound has antioxidant properties , which suggests it may have a role in protecting cells from oxidative stress.

Molecular Mechanism

Its synthesis involves the catalysis of hydrolysis by porcine pancreas lipase . This suggests that it may interact with enzymes and other biomolecules at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxytetradecanoate can be synthesized through the enantioselective hydrolysis of racemic this compound using porcine pancreas lipase in an aqueous medium . The reaction conditions involve optimizing the weight ratio of substrate to lipase and the reaction time to achieve high enantiomeric excess. For instance, the resolution reaction with porcine pancreas lipase can afford ®-3-hydroxytetradecanoic acid with greater than 99% enantiomeric excess after 7 hours of incubation .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of biocatalytic processes due to their environmentally friendly nature. The use of lipase-catalyzed hydrolysis in aqueous media is a preferred method as it presents a green chemistry approach .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxytetradecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol or alkane derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various esters or ethers.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, esters, and ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-hydroxytetradecanoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of biologically active natural compounds.

Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

3-Hydroxytetradecanoic acid: The parent compound of methyl 3-hydroxytetradecanoate.

Methyl 3-hydroxyhexadecanoate: A similar methyl ester with a longer carbon chain.

Methyl 3-hydroxyoctadecanoate: Another similar compound with an even longer carbon chain.

Uniqueness: this compound is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name |

methyl 3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971039 | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-83-2 | |

| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl 3-hydroxytetradecanoate and what is its significance in the context of the provided research?

A1: this compound is one of the twenty-nine bioactive compounds identified in the methanolic extract of Citrus aurantifolia (commonly known as Key lime) using Gas Chromatography-Mass Spectrometry (GC-MS) []. This research focused on analyzing the chemical composition of the extract and evaluating its antibacterial activity.

Q2: Has the potential antibacterial activity of this compound been specifically investigated in the provided research?

A2: While the research identified this compound within the Citrus aurantifolia extract, it primarily focused on the overall antibacterial activity of the complete extract rather than isolating the effects of individual compounds []. The study demonstrated that the Citrus aurantifolia extract exhibited antibacterial activity against various clinical pathogens, with the highest activity observed against Escherichia coli []. Further research is needed to determine the specific contribution of this compound to the observed antibacterial effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)